molecular formula C8H14ClNOS B3095755 (4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride CAS No. 1269052-60-9

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride

Cat. No.: B3095755
CAS No.: 1269052-60-9
M. Wt: 207.72
InChI Key: VLTXYEDUBGIVAK-UHFFFAOYSA-N
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Description

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride is a thiazole-derived compound characterized by a tert-butyl substituent at the 4-position of the heterocyclic ring and a methanol group at the 2-position, with the latter protonated as a hydrochloride salt. This modification enhances aqueous solubility, making it suitable for pharmaceutical applications. The compound (CAS: 475059-74-6 for the free base) has been cataloged as a research chemical, though commercial availability is currently discontinued . Its structural features, including steric bulk from the tert-butyl group and polar functionality from the methanol, position it as a versatile intermediate in drug discovery.

Properties

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS.ClH/c1-8(2,3)6-5-11-7(4-10)9-6;/h5,10H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTXYEDUBGIVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride typically involves the reaction of thiazole derivatives with tert-butyl groups. One common method involves the reaction of 4-tert-butylthiazole with formaldehyde in the presence of hydrochloric acid to yield the desired product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as microwave irradiation may be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2_2OH) undergoes oxidation to form a formyl group (-CHO) under specific conditions. This reaction is critical for synthesizing intermediates used in medicinal chemistry.

Reagents and Conditions

  • MnO2_22 : Oxidation in dichloromethane (DCM) at reflux for 2 hours yields the aldehyde derivative with 78% efficiency .

  • Dess-Martin Periodinane : Reaction in DCM at room temperature (20°C) for 2–16 hours achieves 75–78% yield .

ReagentSolventTemperatureTimeYieldSource
MnO2_2DCMReflux2 h78%
Dess-MartinDCM20°C2–16 h75–78%

Esterification and Acylation

The hydroxymethyl group reacts with carboxylic acids to form esters, facilitated by coupling agents.

General Procedure

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP).

  • Conditions : Reaction in DCM at 0°C–20°C for 8 hours .

SubstrateProductKey Applications
Substituted acidsThiazole-2-ylmethyl estersAntimicrobial drug discovery

Nucleophilic Substitution

The thiazole ring’s electronic properties enable substitution at specific positions:

  • C-2 Position : The hydroxymethyl group directs reactivity, making C-5 more susceptible to electrophilic attack.

  • C-4 Position : The bulky tert-butyl group sterically hinders reactions at adjacent sites .

Salt Displacement and Acid-Base Reactions

The hydrochloride salt can dissociate under basic conditions to regenerate the free base, (4-Tert-butyl-1,3-thiazol-2-YL)methanol.

Deprotonation

  • Reagents : Aqueous NaOH or NH3_3.

  • Applications : Facilitates further functionalization of the thiazole ring .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing HCl.

  • Photodegradation : Prolonged UV exposure leads to ring-opening reactions .

Key Research Findings

  • Antimicrobial Activity : Derivatives synthesized via oxidation or esterification show potent activity against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria .

  • Synthetic Utility : The formyl derivative (from oxidation) serves as a precursor for Schiff bases and hydrazones, expanding its role in drug discovery .

Scientific Research Applications

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect enzymes and proteins critical for bacterial survival .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents CAS Number Key Differences
(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride 4-tert-butyl, 2-methanol (HCl salt) N/A (free base: 475059-74-6) Reference compound
[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride 4-tert-butyl, 2-methylamine (2HCl salt) N/A Amine group replaces methanol; dihydrochloride salt enhances solubility
[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride 4-methyl, 2-methylamine (2HCl salt) 71064-30-7 Smaller methyl group reduces steric bulk compared to tert-butyl
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride 4-methanol, 2-amino (HCl salt) 372509-58-5 Amino and methanol groups swapped; altered electronic properties
3-(4-tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride 4-tert-butyl, 2-phenol (HCl salt) CID 43535923 Phenol group introduces acidity and hydrogen-bonding potential
4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride 4-tert-butyl, 2-(piperidine-methyl) (HCl salt) N/A Piperidine moiety affects pharmacokinetics (e.g., membrane permeability)

Physicochemical and Functional Properties

  • Solubility : The hydrochloride salt form in all compounds improves water solubility, critical for bioavailability. Dihydrochloride salts (e.g., [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride) exhibit even higher solubility due to additional protonation .
  • For example, replacing tert-butyl with methyl (as in [(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride) lowers logP, favoring hydrophilic interactions .
  • Reactivity: The methanol group in the reference compound allows derivatization (e.g., esterification), whereas amine groups (e.g., in dihydrochloride salts) enable nucleophilic reactions or hydrogen bonding in target binding .

Biological Activity

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₁₁ClN₂OS
  • Molecular Weight : 206.71 g/mol
  • CAS Number : 1269052-60-9

The thiazole ring is known for its diverse biological properties, making derivatives like this compound interesting candidates for further research.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It can interact with receptors, potentially affecting signaling pathways that regulate cellular functions.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, derivatives with tert-butyl substitutions have shown promising antibacterial activity against multiple strains .
CompoundMIC (mg/mL)Bacteria Targeted
30.23B. cereus
10.47E. cloacae
80.11A. niger

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential:

  • Inhibition of Tumor Cell Proliferation : Studies indicate that certain thiazole compounds can significantly reduce the viability of cancer cell lines such as MDA-MB-231 and SK-MEL-30 .
CompoundIC50 (µM)Cancer Cell Line
3g0.07MDA-MB-231
3h0.31SK-MEL-30

Study on Anticancer Properties

In a recent study involving a series of thiazole derivatives, this compound was evaluated for its ability to inhibit specific cancer cell lines. The results indicated that the compound exhibited a notable decrease in cell viability at concentrations as low as 10 µM .

Study on Antibacterial Efficacy

Another investigation focused on the antibacterial properties of thiazole derivatives revealed that compounds with similar structures to this compound displayed significant activity against resistant bacterial strains. The study highlighted the potential of these compounds in developing new antibacterial therapies .

Q & A

Basic: What are the recommended synthetic routes for (4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of tert-butyl-substituted thiazole precursors with methanol derivatives under acidic conditions. For example, analogous thiazole compounds (e.g., [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol) are synthesized via Mannich reactions or alkylation of thiazole rings, followed by hydrochlorination . Key factors include:

  • Temperature control : Excess heat may degrade the tert-butyl group, reducing yield.
  • Catalyst selection : Lewis acids like ZnCl₂ improve cyclization efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) isolates the hydrochloride salt with >95% purity .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • NMR : Confirm tert-butyl (δ ~1.3 ppm, singlet) and thiazole protons (δ ~7.5–8.5 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z corresponding to C₉H₁₆ClNOS (theoretical MW: 237.75 g/mol) .
  • X-ray crystallography : Resolve crystal packing and hydrogen bonding patterns, critical for stability studies .

Advanced: What strategies optimize solubility for in vitro bioactivity assays?

Methodological Answer:
Solubility challenges arise from the hydrophobic tert-butyl group. Solutions include:

  • Co-solvents : Use DMSO (≤5% v/v) with aqueous buffers; validate biocompatibility via cytotoxicity controls .
  • Salt formation : Exchange hydrochloride with mesylate or tartrate salts for improved aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance cellular uptake .

Advanced: How does the tert-butyl group influence biological interactions compared to methyl or phenyl analogs?

Methodological Answer:
The tert-butyl group enhances steric bulk and metabolic stability but may reduce target binding affinity. Comparative studies show:

  • Enzyme inhibition : Tert-butyl derivatives exhibit longer half-lives (e.g., CYP3A4 inhibition assays) but lower IC₅₀ values than methyl analogs due to steric hindrance .
  • Membrane permeability : LogP values increase by ~0.5 units vs. phenyl analogs, correlating with improved blood-brain barrier penetration in rodent models .

Basic: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) to detect residual solvents (e.g., THF) or degradation products (e.g., oxidized thiazole rings) .
  • Karl Fischer titration : Quantify water content (<0.5% w/w critical for hygroscopic hydrochloride salts) .
  • Elemental analysis : Verify Cl⁻ content (theoretical: ~15%) to confirm stoichiometric salt formation .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often stem from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Impurity profiles : Compare LC-MS chromatograms of test batches; even 2% impurities (e.g., des-methyl analogs) can skew IC₅₀ results .
  • Cell line specificity : Validate across multiple lines (e.g., HEK293 vs. HepG2) to rule out off-target effects .

Advanced: What computational tools predict metabolic pathways for this compound?

Methodological Answer:

  • In silico metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., hydroxylation at thiazole C5) .
  • Docking studies : Map tert-butyl interactions with cytochrome P450 isoforms (e.g., CYP2D6) to forecast drug-drug interactions .
  • MD simulations : Simulate hydrochloride dissociation in physiological pH to model bioavailability .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight237.75 g/molPubChem
logP (predicted)2.8 ± 0.3ChemAxon
Aqueous Solubility (25°C)1.2 mg/mL (in 5% DMSO/H₂O)Experimental
pKa (amine)8.9Sirius T3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride

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